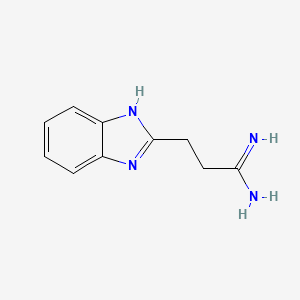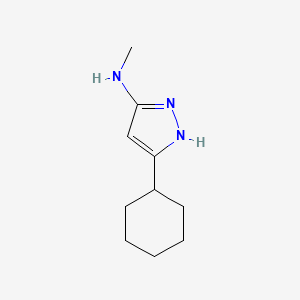
5-cyclohexyl-N-méthyl-1H-pyrazol-3-amine
Vue d'ensemble
Description
5-cyclohexyl-N-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring
Applications De Recherche Scientifique
5-cyclohexyl-N-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
It is known that pyrazole derivatives, such as 5-amino-pyrazoles, are often used as synthetic building blocks in the synthesis of organic molecules, particularly diverse heterocyclic scaffolds . These compounds are similar to biologically active compounds and have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
It is known that the amino group in 1-methyl-5-aminopyrazole, a similar compound, can react with acids or acyl groups to form corresponding salts or amides . The amino group can also participate in nucleophilic substitution reactions or addition reactions with carbonyl compounds . The nitrogen atom in the pyrazole ring also has electrophilic properties, making it susceptible to reactions with nucleophiles .
Biochemical Pathways
It is known that 5-amino-pyrazoles can be used to construct diverse heterocyclic or fused heterocyclic scaffolds . These scaffolds can be used in the synthesis of various organic molecules, which can potentially affect multiple biochemical pathways.
Pharmacokinetics
The solubility of a similar compound, 1-methyl-5-aminopyrazole, in various solvents suggests that it may have certain bioavailability characteristics .
Action Environment
It is known that the reactivity of similar compounds can be influenced by various factors, including temperature, solvent, and ph .
Analyse Biochimique
Biochemical Properties
5-cyclohexyl-N-methyl-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
The effects of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine on different cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can alter metabolic pathways, impacting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their activity and function. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell growth. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound .
Metabolic Pathways
5-cyclohexyl-N-methyl-1H-pyrazol-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially influencing their activity and the overall metabolic flux. For instance, it may affect the levels of specific metabolites, leading to changes in cellular metabolism. Understanding these interactions is essential for elucidating the compound’s role in metabolic processes .
Transport and Distribution
The transport and distribution of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine within cells and tissues are critical for its activity and function. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine is an important factor that affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall impact on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine typically involves the reaction of cyclohexyl hydrazine with an appropriate methylating agent under controlled conditions. One common method involves the following steps:
- Dissolve cyclohexyl hydrazine in ethanol and cool the solution to 0°C.
- Add the methylating agent dropwise while maintaining the temperature.
- Stir the reaction mixture for an hour.
- Add sodium bicarbonate to neutralize the reaction mixture.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
5-cyclohexyl-N-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of 5-cyclohexyl-N-methyl-1H-pyrazol-3-amine.
Reduction: Various amine derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-5-amino-pyrazole: Shares a similar pyrazole structure but lacks the cyclohexyl group.
5-amino-3-methyl-1H-pyrazole: Another pyrazole derivative with different substituents.
Uniqueness
5-cyclohexyl-N-methyl-1H-pyrazol-3-amine is unique due to the presence of both cyclohexyl and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these structural features are advantageous.
Propriétés
IUPAC Name |
5-cyclohexyl-N-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-11-10-7-9(12-13-10)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWJJQJUXPIPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=C1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455651.png)
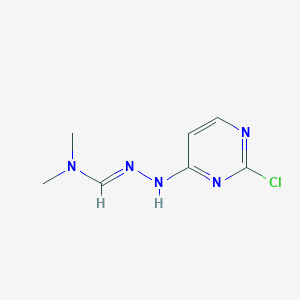
![3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1455656.png)
![[1-(4-Fluorobenzyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1455658.png)
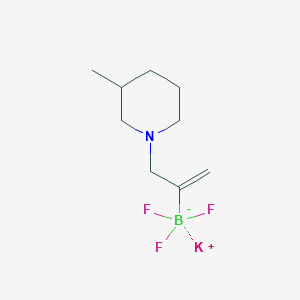
![2-Chloro-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B1455661.png)
![2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B1455665.png)
![2-piperazin-1-yl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide dihydrochloride](/img/structure/B1455666.png)
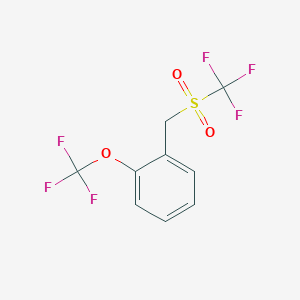

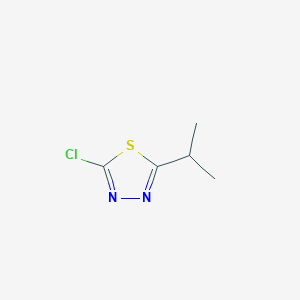
![Methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1455671.png)
![2-({4-(2,4-dichlorophenyl)-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1455673.png)
